5-Bromo-2-(chloromethyl)-1H-imidazole
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Overview
Description
5-Bromo-2-(chloromethyl)-1H-imidazole is a chemical compound with the following IUPAC name : this compound is a chemical compound with the following IUPAC name: 5-bromo-2-(chloromethyl)-1H-benzimidazole . Its molecular formula is C₈H₆BrClN₂ , and it has a molecular weight of 245.51 g/mol . This compound belongs to the class of benzimidazoles, which are heterocyclic compounds containing a benzene ring fused to an imidazole ring.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of 5-bromo-2-(chloromethyl)-1H-benzimidazole. One common method involves the reaction of 2-(chloromethyl)-1H-benzimidazole with bromine. The reaction proceeds as follows:
2-(chloromethyl)-1H-benzimidazole+Br2→5-bromo-2-(chloromethyl)-1H-benzimidazole
Reaction Conditions: The reaction typically occurs at room temperature, and the product can be isolated by simple workup procedures.
Industrial Production Methods: While industrial-scale production methods may vary, the synthesis usually involves efficient and scalable processes to meet demand.
Chemical Reactions Analysis
5-Bromo-2-(chloromethyl)-1H-benzimidazole can participate in various chemical reactions:
- Substitution Reactions : It can undergo nucleophilic substitution reactions due to the presence of the chloromethyl group. Common reagents include amines or other nucleophiles.
- Reduction Reactions : Reduction of the bromine substituent can yield 2-(chloromethyl)-1H-benzimidazole.
- Other Transformations : Depending on the reaction conditions, it may also participate in other transformations.
Scientific Research Applications
This compound finds applications in various fields:
- Chemistry : Used as a building block in the synthesis of more complex molecules.
- Biology : Investigated for potential biological activities.
- Medicine : Explored for pharmacological properties.
Mechanism of Action
The precise mechanism of action for 5-bromo-2-(chloromethyl)-1H-benzimidazole remains an active area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these mechanisms.
Comparison with Similar Compounds
While 5-bromo-2-(chloromethyl)-1H-benzimidazole is unique in its structure, similar compounds include other benzimidazoles with halogen substituents.
Properties
Molecular Formula |
C4H4BrClN2 |
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Molecular Weight |
195.44 g/mol |
IUPAC Name |
5-bromo-2-(chloromethyl)-1H-imidazole |
InChI |
InChI=1S/C4H4BrClN2/c5-3-2-7-4(1-6)8-3/h2H,1H2,(H,7,8) |
InChI Key |
USYJUPTYJUNPEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=N1)CCl)Br |
Origin of Product |
United States |
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